molecular formula C6H6ClFN2O2 B2627556 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride CAS No. 2220111-47-5

2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride

Cat. No. B2627556
CAS RN: 2220111-47-5
M. Wt: 192.57
InChI Key: JSDSTOXHVSIXSO-QYUSEIPKSA-N
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Description

“2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride” is a chemical compound with the molecular formula C6H6ClFN2O2. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties and are used in a variety of applications in pharmaceuticals, natural products, endogenous chemicals, and polymers .


Synthesis Analysis

Imidazole derivatives can be prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl2 catalyst was found to be more effective than other methods . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques such as FTIR, elemental analyses, mass spectrometry, 1 H NMR, and 13 C NMR .


Chemical Reactions Analysis

The chemical reactions of imidazole derivatives are diverse due to the presence of two nitrogen atoms in the imidazole ring . These compounds show both acidic and basic properties, making them amphoteric in nature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Dyes for Solar Cells and Other Optical Applications

Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications . Their unique chemical properties make them suitable for these applications.

Functional Materials

Imidazoles are utilized in the development of functional materials . Their versatile chemical structure allows them to be used in a wide range of material applications.

Catalysis

Imidazoles are also used in catalysis . Their ability to act as both a donor and acceptor of electrons makes them useful in various catalytic processes.

Antimicrobial Activity

Some derivatives of imidazoles have shown antimicrobial activity . This makes them potential candidates for the development of new antimicrobial agents.

Cytotoxic and Apoptosis-Inducing Agents

Certain imidazole derivatives have been found to induce cytotoxicity and apoptosis . This suggests potential applications in cancer therapy.

Mechanism of Action

The mechanism of action of imidazole derivatives can be studied using molecular docking studies. For example, certain imidazole derivatives have shown higher binding affinity for certain proteins than some commercial drugs .

Safety and Hazards

The safety and hazards of imidazole derivatives can vary depending on the specific compound. For example, some imidazole derivatives are used in commercial drugs such as clotrimazole (antifungal), dipyrone (antipyretic), rimonabant (antiobesity), miconazole (antifungal), celecoxib (anti-inflammatory), clemizole (antihistaminic agent), etc .

Future Directions

Imidazole derivatives have a broad range of therapeutic values, including antimicrobial, anti-infective, anti-cancer, anti-tumor, anti-oxidant, and anti-viral activities . These compounds can act as lead molecules for the development of new drugs . Therefore, the future directions in the study of imidazole derivatives could involve the development of novel drugs to overcome current public health problems .

properties

IUPAC Name

(Z)-2-fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h1-3H,(H,8,9)(H,10,11);1H/b5-1-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDSTOXHVSIXSO-QYUSEIPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C=C(C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)/C=C(/C(=O)O)\F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride

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